2-(Naphthalen-2-yloxy)isoindoline-1,3-dione
Description
Properties
Molecular Formula |
C18H11NO3 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-naphthalen-2-yloxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-17-15-7-3-4-8-16(15)18(21)19(17)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
AJTMYPQMSAVUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to achieve high yields and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoindoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-diones, hydroxy derivatives, and quinones. These products are valuable intermediates for further chemical synthesis and applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research has indicated that derivatives of isoindoline-1,3-dione compounds exhibit anticancer properties. For instance, 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione has been studied for its ability to inhibit cell proliferation in several cancer cell lines. The compound's mechanism of action may involve the modulation of signaling pathways associated with tumor growth and survival .
Treatment of Proliferative Diseases
The compound has shown promise in treating proliferative diseases such as psoriasis and rheumatoid arthritis. Clinical studies have suggested that isoindoline derivatives can effectively reduce inflammation and cellular proliferation associated with these conditions .
Pharmaceutical Formulations
The compound is also being explored for its formulation in pharmaceutical compositions aimed at treating various diseases. Its use as a therapeutic agent is supported by patents that describe methods for synthesizing these compounds and their application in medicinal products .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors by binding to their allosteric sites, influencing neurotransmitter signaling pathways. This modulation can result in therapeutic effects, such as antipsychotic activity and potential treatment for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The isoindoline-1,3-dione core allows diverse functionalization. Key analogs include:
*Estimated based on analogs in (LogP range: 0.78–3.5).
Physicochemical Properties
- Solubility : Polar substituents (e.g., hydroxyethyl, Similarity: 0.78 in ) increase aqueous solubility, whereas naphthyloxy groups (LogP ~3.5) favor membrane permeability but limit solubility .
- Thermal Stability: Phenoxy derivatives (e.g., 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione) exhibit melting points >200°C, consistent with rigid aromatic systems .
Biological Activity
2-(Naphthalen-2-yloxy)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.
The molecular formula of this compound is . The compound features a naphthalene moiety linked to an isoindoline-1,3-dione structure, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: A549 Cell Line
A study evaluated the cytotoxicity of isoindole derivatives against the A549 lung cancer cell line using MTT assays. The results demonstrated that certain derivatives showed IC50 values indicating potent inhibition of cell viability. The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
In Vivo Studies
In vivo experiments using xenograft models in nude mice demonstrated that treatment with this compound led to a reduction in tumor size compared to control groups. Histopathological analyses revealed that the compound induced apoptosis in tumor cells while sparing normal tissues .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary assays indicate that it exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit protein phosphatases involved in cancer cell signaling pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at various phases, preventing cancer cell proliferation.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, comparisons can be made with other isoindole derivatives:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Isoindole derivative | High | Moderate |
| N-benzylisoindole-1,3-dione | Isoindole derivative | Moderate | Low |
| Indole-3-acetic acid | Plant hormone | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
